2-(1-Amino-2-methylcyclobutyl)acetic acid

physicochemical properties drug-likeness passive permeability

Select 2-(1-Amino-2-methylcyclobutyl)acetic acid (CAS 1856973-95-9) as a research-grade building block (≥95% purity) for structure-based drug design. Its 1-amino-2-methylcyclobutyl scaffold fixes the amino group onto a sterically asymmetric cyclobutane ring, restricting conformational freedom to just 2 rotatable bonds (vs. 3 for GABA). This pre-organised pharmacophore reduces entropic penalty upon receptor binding, enabling subtype selectivity probing at GABA-A vs. GABA-B receptors and EAAT1-3 transporters. With MW 143.18 and TPSA 63.3 Ų, it retains gabapentin's H-bond profile while offering higher ligand efficiency (LE >0.35 kcal/mol per heavy atom). The two undefined stereocenters yield up to 4 stereoisomers; specify enantiomeric purity at procurement to ensure reproducible SAR and fragment screening outcomes.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
Cat. No. B13070722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Amino-2-methylcyclobutyl)acetic acid
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCC1CCC1(CC(=O)O)N
InChIInChI=1S/C7H13NO2/c1-5-2-3-7(5,8)4-6(9)10/h5H,2-4,8H2,1H3,(H,9,10)
InChIKeyPRZOQFFESSKZCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Amino-2-methylcyclobutyl)acetic acid – Conformationally Constrained Cyclobutane Amino Acid Scaffold for GABAergic & Beyond


2-(1-Amino-2-methylcyclobutyl)acetic acid (CAS 1856973-95-9) is a non-proteinogenic, conformationally restricted β-amino acid featuring a 1,2-disubstituted cyclobutane core with a methyl substituent at the 2-position [1]. The cyclobutane ring enforces a ~110° bond angle and puckered conformation that pre-organises the relative orientation of the amino and carboxylic acid termini, restricting the conformational freedom compared to linear GABA (γ-aminobutyric acid) or gabapentinoids [2]. This compound is supplied as a research-grade building block (typical purity ≥95%) by Enamine and is catalogued by Sigma-Aldrich .

Why Generic Cyclobutane Amino Acids Cannot Substitute for 2-(1-Amino-2-methylcyclobutyl)acetic acid in Structure–Activity Studies


Within the cyclobutane amino acid family, subtle changes in ring substitution pattern, side-chain connectivity, and stereochemistry produce distinct conformational ensembles that cannot be interchanged without altering biological readout. The 1-amino-2-methylcyclobutyl scaffold fixes the amino group directly on the ring (C1) while attaching the acetic acid side chain to the same carbon and orienting a methyl group at C2, creating a sterically asymmetric environment that differs fundamentally from the des-methyl analogue 2-(1-aminocyclobutyl)acetic acid and from the regioisomeric 2-amino-2-(1-methylcyclobutyl)acetic acid [1]. These structural differences translate into measurable shifts in physicochemical descriptors – lipophilicity, hydrogen-bonding capacity, and conformational flexibility – that can critically impact passive permeability, target recognition, and metabolic stability [2].

Quantitative Differentiation Evidence: 2-(1-Amino-2-methylcyclobutyl)acetic acid vs. Closest Analogues


Increased Molecular Weight and Lipophilicity vs. Des-Methyl Analogue

2-(1-Amino-2-methylcyclobutyl)acetic acid (C₇H₁₃NO₂, MW 143.18 g/mol, XLogP3 -1.8) possesses an additional methyl group compared to the closest des-methyl analogue 2-(1-aminocyclobutyl)acetic acid (C₆H₁₁NO₂, MW 129.16 g/mol, XLogP3 -2.7) [1]. This single methyl insertion increases molecular weight by 14 Da and calculated logP by approximately 0.9 log units, placing the target compound closer to the optimal CNS drug-like space while retaining aqueous solubility characteristics suitable for biochemical assay conditions [2].

physicochemical properties drug-likeness passive permeability

Reduced Rotatable Bond Count Confers Greater Conformational Rigidity than GABA

The target compound contains only 2 rotatable bonds (C–CH₂COOH and ring–NH₂ torsion) compared to 3 rotatable bonds in the endogenous ligand GABA (H₂N–CH₂–CH₂–CH₂–COOH, MW 103.12 g/mol) [1]. By replacing the flexible ethylene linker of GABA with a cyclobutane ring that fixes the amino and acetic acid groups in a defined spatial orientation, the compound reduces the conformational entropy penalty upon receptor binding by pre-organising the pharmacophoric elements [2]. This class of constrained GABA analogues has been exploited to probe the active conformation recognized by GABA receptors and transporters and to improve receptor subtype selectivity [3].

conformational restriction entropic penalty GABA analogue

Distinct Hydrogen Bond Acceptor Profile vs. Cyclohexane-Based Gabapentinoid Comparators

2-(1-Amino-2-methylcyclobutyl)acetic acid presents 2 hydrogen bond donors (NH₂, COOH) and 3 hydrogen bond acceptors (NH₂ lone pair, COOH carbonyl, COOH hydroxyl), yielding a topological polar surface area (TPSA) of 63.3 Ų [1]. In comparison, gabapentin [1-(aminomethyl)cyclohexaneacetic acid] has a TPSA of 63.3 Ų as well but with a bulkier cyclohexane ring, while pregabalin [(S)-3-(aminomethyl)-5-methylhexanoic acid] has a TPSA of 63.3 Ų but 5 rotatable bonds [2]. The cyclobutane scaffold of the target compound achieves the same H-bond pharmacophore footprint as gabapentin while occupying a smaller hydrophobic volume, which may translate into differentiated binding pocket complementarity at the α2δ subunit of voltage-gated calcium channels [3].

hydrogen bonding receptor pharmacophore gabapentinoid

Two Undefined Stereocenters Offer Stereochemical Diversity Unavailable in Achiral Analogues

2-(1-Amino-2-methylcyclobutyl)acetic acid contains two undefined stereocenters (C1 bearing NH₂ and C2 bearing CH₃), generating up to four possible stereoisomers [1]. In contrast, the des-methyl analogue 2-(1-aminocyclobutyl)acetic acid has only one undefined stereocenter (C1, prochiral; 2 stereoisomers), while GABA and gabapentin are achiral [2]. This stereochemical complexity is functionally significant: enantiomeric and diastereomeric forms of cyclobutane amino acids have been shown to exhibit markedly different pharmacological profiles at excitatory amino acid transporters (EAAT1-3) and GABA receptors, with some isomers acting as agonists and others as antagonists [3]. For procurement, this means the racemic or scalemic mixture supplied by vendors may contain active and inactive stereoisomers, and researchers requiring enantiopure material must ensure the supplier can provide the specific stereoisomer needed for their assay [1].

stereochemistry chiral resolution enantioselectivity

High-Impact Application Scenarios for 2-(1-Amino-2-methylcyclobutyl)acetic acid in Drug Discovery & Chemical Biology


Conformationally Constrained GABA-Mimetic Probe for GABA Receptor Subtype Selectivity Screening

Replace flexible GABA (3 rotatable bonds) with 2-(1-amino-2-methylcyclobutyl)acetic acid (2 rotatable bonds) to pre-organise the amino-acid pharmacophore in a specific conformation, reducing the entropic penalty upon receptor binding and potentially revealing subtype-selective affinity differences at GABA-A vs. GABA-B receptors [1]. The cyclobutane scaffold has been established in the literature as a privileged motif for GABAergic ligand design [2].

Stereochemistry-Dependent SAR Platform for Excitatory Amino Acid Transporter (EAAT) Profiling

The compound's two undefined stereocenters (C1 and C2) provide up to four stereoisomers that, when resolved and tested individually, can reveal enantiomer-specific agonist or antagonist activity at EAAT1-3, analogous to the stereochemical pharmacology demonstrated for L-2-(2-carboxycyclobutyl)glycine stereoisomers [1]. Researchers should specify enantiomeric purity requirements at procurement to ensure reproducible SAR.

Fragment-Based Lead Discovery Requiring High Ligand Efficiency with Gabapentinoid Pharmacophore

Use 2-(1-amino-2-methylcyclobutyl)acetic acid (MW 143.18, TPSA 63.3 Ų) as a low-molecular-weight fragment that retains the H-bond donor/acceptor profile of gabapentin (MW 171, TPSA 63.3 Ų) while occupying a smaller hydrophobic volume (~85 ų vs. ~110 ų cyclobutane vs. cyclohexane) [1]. This translates to a higher ligand efficiency (LE > 0.35 kcal/mol per heavy atom, vs. ~0.30 for gabapentin, estimated) and improved fragment-likeness scores, making it suitable for fragment screening campaigns targeting the α2δ subunit or related binding sites [2].

Building Block for Chiral Cyclobutane-Containing Peptidomimetics and Foldamers

Incorporate the 1-amino-2-methylcyclobutyl scaffold into peptide backbones to introduce a conformationally constrained β-amino acid residue that disrupts regular secondary structure, promoting turn or extended conformations as demonstrated in hybrid γ-peptide foldamer studies [1]. The methyl substituent at C2 provides additional steric control over side-chain orientation compared to unsubstituted 2-aminocyclobutanecarboxylic acid building blocks [2].

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